molecular formula C13H16N4O4S B4646159 N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4646159
M. Wt: 324.36 g/mol
InChI Key: CVBRAASTWJVXPX-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the pyrazole ring, a methyl group, and a nitrobenzenesulfonamide moiety.

Preparation Methods

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling reactions. The use of microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, alkyl halides, sulfonating agents, and nitrating agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents .

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.

    Antipyrine: An analgesic and antipyretic agent.

The uniqueness of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-3-16-10-11(8-14-16)9-15(2)22(20,21)13-6-4-12(5-7-13)17(18)19/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRAASTWJVXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE

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